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Abstract
Oliceridine (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved

for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique

mechanism of action as a G protein-biased agonist at the μ-opioid receptor (MOR).[3][4] This

biased agonism is designed to preferentially activate the G protein signaling pathway, which is

primarily responsible for analgesia, while minimizing the recruitment of the β-arrestin pathway,

which is associated with common opioid-related adverse effects such as respiratory depression

and constipation.[5][6][7] This technical guide provides a comprehensive overview of the

chemical structure, synthesis, mechanism of action, and key experimental data related to

Oliceridine.

Chemical Structure and Properties
Oliceridine is a complex chiral molecule featuring a T-shaped conformation with three key

moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific

stereochemistry is crucial for its pharmacological activity.

IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-

oxaspiro[4.5]decan-9-yl]ethanamine[1][10]
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Synonyms: TRV130, Olinvyk[10]

Chemical Formula: C₂₂H₃₀N₂O₂S[1][11]

Molar Mass: 386.55 g·mol⁻¹[1][2]

Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of

the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for Oliceridine

Identifier Value Reference(s)

CAS Number 1401028-24-7 [1][10]

PubChem CID 66553195 [10]

DrugBank ID DB14881 [1]

UNII MCN858TCP0 [1]

ATC Code N02AX07 [1]

Chemical Synthesis
The synthesis of Oliceridine is a multi-step process involving several key organic reactions to

construct its complex architecture. The pathway described by Trevena Inc. involves the

creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen

side chains.[9][13]

Key Reaction Steps:
Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between

pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]

Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone

using a Ley-Griffith oxidation.[8][9]
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Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard

reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide,

introduces the pyridine ring.[9][13]

Decarboxylation & Chiral Separation: The product from the Michael addition undergoes

decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid

chromatography (SFC) to isolate the desired (R)-isomer.[9][13]

Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful

reducing agent like lithium aluminum hydride (LiAlH₄).[9][13]

Reductive Amination: The final step involves a reductive amination reaction between the

primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain,

yielding Oliceridine.[9][13]
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Caption: Chemical synthesis workflow for Oliceridine (TRV130).
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Mechanism of Action: G Protein Bias
Oliceridine's therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the

μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon

binding to the MOR, they activate both the G protein signaling pathway and the β-arrestin2

pathway.[4][6]

G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of

adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.

This cascade is primarily responsible for the desired analgesic effects.[5][8]

β-Arrestin2 Pathway: Recruitment of β-arrestin2 leads to receptor desensitization,

internalization, and the initiation of separate signaling cascades. This pathway is strongly

implicated in mediating adverse effects like respiratory depression, constipation, and the

development of tolerance.[7][14]

Oliceridine (Biased Agonist): Oliceridine binding stabilizes a receptor conformation that

preferentially couples with and activates the G protein pathway while only minimally

recruiting β-arrestin2.[2][10] This selective activation aims to separate the analgesic effects

from the adverse effects mediated by β-arrestin.[15]
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Caption: Signaling pathways of unbiased vs. biased μ-opioid receptor agonists.

Pharmacological Data & Clinical Efficacy
Preclinical and clinical studies have quantified Oliceridine's potency, efficacy, and safety

profile, often in comparison to morphine.

Preclinical Data
In preclinical models, Oliceridine demonstrated potent analgesic effects with a wider

therapeutic window compared to morphine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1139222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Preclinical In Vitro & In Vivo Comparison

Parameter
Oliceridine
(TRV130)

Morphine Model System Reference(s)

G Protein

Activation

(cAMP EC₅₀)

7.9 nM
Similar to
Oliceridine

HEK-293 cells
(human MOR)

[13]

β-Arrestin-2

Recruitment (%

Efficacy)

15%
100%

(Reference)

HEK-293 cells

(human MOR)
[13]

Analgesic

Potency (vs.

Morphine)

3 to 10 times

more potent
1x (Reference)

Mouse/rat

models
[16]

Tolerance

Development

Less tolerance

observed

Higher tolerance

observed

Murine model (4-

day admin.)
[16][17]

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse

model |[17][18] |

CPP: Conditioned Place Preference

Clinical Trial Data
Phase III trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the

efficacy and safety of Oliceridine for postoperative pain.[6][16]

Table 3: Summary of Phase III Clinical Trial Findings (vs. Morphine)
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Endpoint Oliceridine Morphine Trial Context Reference(s)

Analgesic

Efficacy

Non-inferior to
morphine

-

APOLLO-1
(bunionectomy
), APOLLO-2
(abdominoplas
ty)

[4][16][19]

Onset of

Analgesia

Faster onset (as

early as 5 min)
Slower onset

Postoperative

pain
[4]

Incidence of

Nausea/Vomiting
Lower incidence Higher incidence

Post-hoc

analysis of

APOLLO trials

[4][19]

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of

APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a

limitation for direct comparison of adverse event rates.[19]

Key Experimental Protocols
The characterization of Oliceridine's biased agonism relies on specific in vitro assays and well-

controlled clinical trial designs.

In Vitro Assay: G Protein Activation (GTPγ[³⁵S] Binding
Assay)
This assay measures the direct activation of G proteins by an agonist-bound receptor.

Preparation: Cell membranes expressing the μ-opioid receptor are prepared.

Incubation: Membranes are incubated with the test ligand (e.g., Oliceridine), GDP, and

radiolabeled GTPγ[³⁵S].

Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and

bind the non-hydrolyzable GTPγ[³⁵S].
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Separation: The reaction is stopped, and membrane-bound radioactivity is separated from

unbound radioactivity via filtration.

Quantification: The amount of bound GTPγ[³⁵S] is quantified using a scintillation counter,

which is proportional to the level of G protein activation. Potency (EC₅₀) and efficacy (Eₘₐₓ)

are determined from concentration-response curves.

GTPγ[³⁵S] Binding Assay Workflow

Prepare cell membranes
expressing μ-opioid receptors

Incubate membranes with:
1. Oliceridine (test ligand)

2. GDP
3. Radiolabeled GTPγ[³⁵S]

Agonist binding activates G-protein,
causing exchange of GDP for GTPγ[³⁵S]

Stop reaction and separate
membrane-bound from free GTPγ[³⁵S]

(via filtration)

Quantify bound radioactivity
using scintillation counting

Generate concentration-response curve
to determine EC₅₀ and Eₘₐₓ
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Click to download full resolution via product page

Caption: Experimental workflow for a G-protein activation assay.

Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase
III)
These were randomized, double-blind, placebo- and active-controlled trials to evaluate the

efficacy and safety of Oliceridine for moderate to severe acute postoperative pain.

Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or soft-

tissue (abdominoplasty, APOLLO-2) surgery.[16][19]

Randomization: Patients were randomized to receive intravenous (IV) Oliceridine, IV

morphine, or placebo via a patient-controlled analgesia (PCA) device.

Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., Oliceridine
1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg

loading dose followed by 1 mg demand doses).[16]

Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion

of treatment responders in the Oliceridine groups versus the placebo group over a set

period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level

of pain reduction without needing rescue medication and without early discontinuation.[19]

Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of

rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and

respiratory depression.[19]

Conclusion
Oliceridine (TRV130) represents a significant development in opioid pharmacology, stemming

from a structure-based drug design approach aimed at improving the safety profile of potent

analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its

function as a G protein-biased agonist at the μ-opioid receptor. The multi-step synthesis allows

for precise control over its complex architecture. By preferentially activating the G protein

pathway over the β-arrestin pathway, Oliceridine provides potent analgesia with a statistically
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significant reduction in certain adverse events compared to morphine in clinical trials. This

technical overview provides the foundational chemical, pharmacological, and clinical data for

professionals engaged in pain management research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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